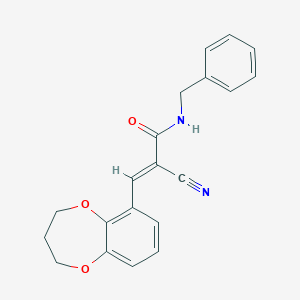

(E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide

Description

(E)-N-Benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide is a synthetic small molecule characterized by a conjugated enamide backbone, a cyano group at the C2 position, and a substituted benzodioxepin ring at the C3 position. The benzodioxepin ring, a seven-membered oxygen-containing heterocycle, confers structural rigidity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c21-13-17(20(23)22-14-15-6-2-1-3-7-15)12-16-8-4-9-18-19(16)25-11-5-10-24-18/h1-4,6-9,12H,5,10-11,14H2,(H,22,23)/b17-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLAPKGREDQIBU-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)C=C(C#N)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC(=C2OC1)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its interactions with various biological targets. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzodioxepin Core : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution or other suitable methods.

- Benzylation : The final step involves the attachment of the benzyl group to form the complete structure.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression. The binding affinity and specificity for these enzymes are currently under investigation.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has shown promise in reducing neuronal damage and improving cognitive functions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Kinase Inhibition : By binding to the active sites of kinases, it prevents substrate phosphorylation and downstream signaling.

- Antioxidant Activity : It may also exhibit antioxidant properties that protect against oxidative stress in neuronal cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of breast cancer cell proliferation at IC50 values below 10 µM. |

| Study 2 | Showed neuroprotective effects in a mouse model of Alzheimer's disease, with improved memory performance in behavioral tests. |

| Study 3 | Identified as a potential inhibitor of PI3K/Akt signaling pathway in lung cancer cells, leading to reduced cell viability. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Hypotheses

- Antimicrobial Activity: Compounds with enamide-cyano backbones (e.g., ’s derivatives 102–104) show notable antimicrobial effects. The target compound’s benzodioxepin ring may enhance membrane disruption or enzyme inhibition due to its planar structure .

- Cancer Therapeutics : Benzodioxepin derivatives are implicated in apoptosis induction (e.g., Bcl-xL inhibitors in ). The target compound’s N-benzyl group could synergize with the benzodioxepin to disrupt protein-protein interactions in cancer pathways .

- Synthetic Accessibility : The absence of sulfur or phosphorus heteroatoms (cf. ’s compounds 2–4) simplifies synthesis but may limit catalytic or redox-based mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.